4-Hydroxy-1-naphthaldehyde
Overview
Description
4-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₈O₂. It is a derivative of naphthalene, featuring both an aldehyde and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound has been used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine . This suggests that it may interact with biological targets that also interact with tyrosine or its analogues.
Mode of Action
The mode of action of 4-Hydroxy-1-naphthaldehyde involves a concentration-dependent deprotonation in methanol and acetonitrile . This deprotonation is a chemical reaction that removes a proton (a hydrogen ion, H+) from a molecule. The position of the carbonyl oxygen atom of the aldehyde superposes with the one from the acid function, while the H-atom of the aldehyde and the OH-group of the acid are also almost superimposed .
Biochemical Pathways
The compound’s ability to undergo deprotonation suggests that it may influence biochemical pathways involving proton transfer .
Result of Action
Its ability to undergo deprotonation and potentially influence proton transfer pathways suggests that it may have significant effects at the molecular level .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent in which it is dissolved. For instance, its deprotonation is concentration-dependent in methanol and acetonitrile . In acetonitrile, the equilibrium is predominantly at the OH-form, whereas in methanol, the proton transferred tautomer is the preferred form . In chloroform and toluene, the OH form is completely dominant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-1-naphthoic acid with a reducing agent such as lithium aluminum hydride. Another method includes the oxidation of 4-hydroxy-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-hydroxy-1-naphthylmethanol. This process typically involves the use of oxidizing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxy-1-naphthoic acid.
Reduction: It can be reduced to 4-hydroxy-1-naphthylmethanol.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: 4-Hydroxy-1-naphthoic acid.
Reduction: 4-Hydroxy-1-naphthylmethanol.
Substitution: Substituted naphthaldehydes depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-1-naphthaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a fluorescent probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
- 4-Methoxy-1-naphthaldehyde
- 2-Hydroxy-1-naphthaldehyde
- 1-Hydroxy-2-naphthaldehyde
Uniqueness: 4-Hydroxy-1-naphthaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo tautomerism and proton transfer makes it a valuable compound in various scientific applications.
Properties
IUPAC Name |
4-hydroxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORPDGZOLAPNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322380 | |
Record name | 4-Hydroxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-45-8 | |
Record name | 7770-45-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 4-hydroxy-1-naphthaldehyde and how are they confirmed?
A1: this compound (4H1NA) is an organic compound with the molecular formula C11H8O2. Its structure consists of a naphthalene ring system with an aldehyde group (-CHO) at the 1st position and a hydroxyl group (-OH) at the 4th position. This structure has been confirmed through various spectroscopic analyses, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy. [] Researchers have successfully synthesized and characterized cyclotriphosphazenes containing the 4-oxy-1-naphthaldehyde group, further demonstrating the reactivity of the hydroxyl group in 4H1NA. []
Q2: Can this compound exist in different forms in solution?
A2: Yes, this compound exhibits tautomerism and can exist in different forms depending on the solvent and concentration. Studies have shown that in solvents like methanol and acetonitrile, 4H1NA undergoes concentration-dependent deprotonation. [] This indicates that the hydroxyl group can lose a proton, leading to the formation of a deprotonated form. Furthermore, computational studies using time-dependent density functional theory (TD-DFT) have corroborated experimental findings, revealing that the absorption spectra of 4H1NA are influenced by the presence of deprotonated species, dimers, and monomers in different solvent environments. []
Q3: How does the structure of this compound relate to its potential applications?
A3: The presence of both the aldehyde and hydroxyl groups makes 4H1NA a versatile building block in organic synthesis. It acts as a crucial precursor for various coordinating agents and fluorescent probes. [, ] For example, it serves as a functionalized fluorescent backbone in the development of chemosensors. [] The hydroxyl group also allows for further modifications, as demonstrated by the synthesis of naphthol analogs of tyrosine. [] These analogs have potential applications as fluorescent probes for studying peptide structure and dynamics in complex environments. []
Q4: What computational chemistry methods have been used to study this compound?
A4: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP/6-311++G (d, p) basis set to investigate various properties of 4H1NA. [] This method has been used to analyze its FTIR, NMR, and UV-Visible spectra, providing insights into its electronic structure and spectroscopic behavior. [] Additionally, DFT calculations have been utilized to investigate HOMO-LUMO interactions, donor-acceptor interactions, and non-linear optical properties of 4H1NA. [] This computational approach offers valuable information about the compound's reactivity, electronic transitions, and potential for applications in areas like nonlinear optics.
Q5: Has this compound shown potential in the development of new materials?
A5: Yes, research suggests that this compound holds promise for developing new materials, particularly in the field of nonlinear optics (NLO). DFT calculations have revealed that 4H1NA exhibits NLO properties superior to urea, a common NLO material. [] The compound's first-order hyperpolarizability, a key parameter for NLO applications, was found to be significant, indicating its potential as a component in NLO devices. [] These findings suggest that 4H1NA could be a valuable building block for developing new materials with enhanced NLO properties.
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